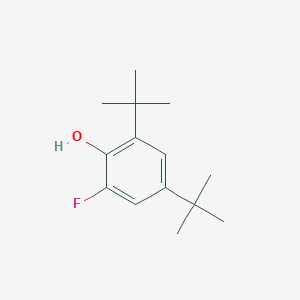![molecular formula C23H18BrNO B14452390 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide CAS No. 73143-22-3](/img/structure/B14452390.png)
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-arylisoindolo-1,3(2H)-diones with sodium borohydride (NaBH4) in THF/MeOH at low temperatures (0–5°C) can produce intermediate compounds that further react to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, ionic liquid catalysis, and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
科学的研究の応用
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and fluorescent materials.
作用機序
The mechanism of action of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the compound, allowing it to intercalate between DNA base pairs .
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-11-oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridinium bromide
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
Uniqueness
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide is unique due to its specific structural features, such as the presence of a phenyl group and a bromide ion. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
| 73143-22-3 | |
分子式 |
C23H18BrNO |
分子量 |
404.3 g/mol |
IUPAC名 |
7-phenyl-9,10-dihydro-8H-benzo[a]acridin-7-ium-11-one;bromide |
InChI |
InChI=1S/C23H18NO.BrH/c25-23-12-6-11-21-20(23)15-19-18-10-5-4-7-16(18)13-14-22(19)24(21)17-8-2-1-3-9-17;/h1-5,7-10,13-15H,6,11-12H2;1H/q+1;/p-1 |
InChIキー |
FQMWZNWVEVSZIK-UHFFFAOYSA-M |
正規SMILES |
C1CC2=C(C=C3C(=[N+]2C4=CC=CC=C4)C=CC5=CC=CC=C53)C(=O)C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
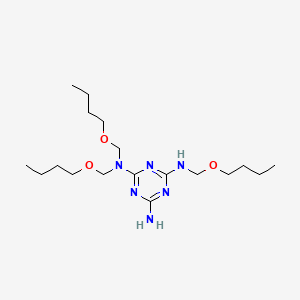

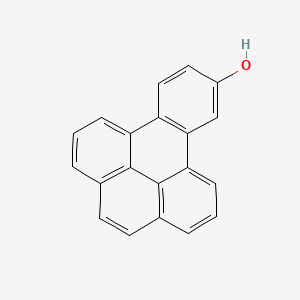

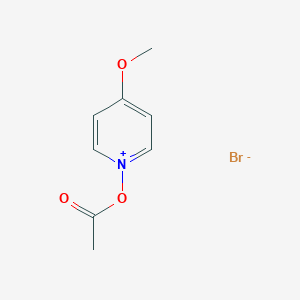
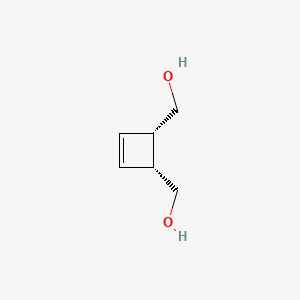
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
